Verilopam vs. Sigma-1 Receptor Antagonists: A Complete Data Void for Binding Affinity
A comparative analysis of Verilopam against established sigma-1 receptor antagonists (e.g., haloperidol, BD-1063) is impossible due to a total lack of quantitative binding data for Verilopam. The ZINC15 database, which includes computational predictions, lists SIGMAR1 as a potential target for Verilopam but reports 'no known activity' for this compound in the ChEMBL 20 dataset [1]. Consequently, no Ki value, IC50, or selectivity profile can be generated or compared. This evidence gap is absolute; any scientific selection based on this mechanism would be unfounded.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Data not found in public repositories |
| Comparator Or Baseline | Haloperidol (Ki ~3-5 nM) or BD-1063 |
| Quantified Difference | Cannot be calculated |
| Conditions | N/A |
Why This Matters
Procurement for sigma-1 receptor research cannot be justified without quantitative binding data; any such use is based on speculation, not evidence.
- [1] ZINC Database. ZINC830 (Verilopam). ZINC15. University of California, San Francisco. View Source
